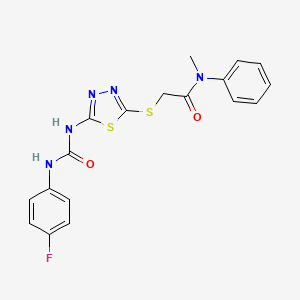
2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methyl-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups including a ureido group, a thiadiazole ring, a thioether linkage, and an acetamide group. These functional groups suggest that the compound could have a variety of chemical properties and potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups and a heterocyclic ring could result in a complex three-dimensional structure. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the ureido group might participate in acid-base reactions, while the thiadiazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility and reactivity. Detailed analysis of these properties would require experimental measurements .科学的研究の応用
Anticancer and Neuroprotective Activities
Research has explored the anticancer activities of thiadiazole-based compounds, demonstrating their efficacy against tumor cells derived from cancers of the nervous system (such as medulloblastoma, neuroblastoma, and glioma) as well as peripheral cancers like colon adenocarcinoma and lung carcinoma. These compounds have shown to inhibit tumor cell proliferation and migration while exerting a trophic effect on neuronal cell cultures, indicating both anticancer and neuroprotective properties. Furthermore, they do not affect the viability of normal cells, including astrocytes, hepatocytes, and skin fibroblasts, highlighting their selectivity and potential for safe therapeutic applications (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Glutaminase Inhibition
Another area of research involves the synthesis and evaluation of thiadiazole derivatives as inhibitors of kidney-type glutaminase (GLS), a target for cancer therapy. These derivatives, including bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been identified as potent and selective allosteric inhibitors of GLS. They have shown promise in attenuating the growth of human lymphoma cells in vitro and in mouse models, offering a potential pathway for developing more effective cancer treatments (Shukla et al., 2012).
Hepatic Metabolism and Thyroid Hormone Levels
The compound's effects on hepatic metabolism and thyroid hormone levels have also been studied, with findings suggesting its role in inducing hepatic thyroid hormone metabolism. This leads to alterations in circulating thyroid hormone levels, mediated through enhanced biotransformation and excretion of thyroid hormone in the liver. Such studies contribute to understanding the extrathyroidal regulation of thyroid hormones and the potential impact of thiadiazole derivatives on metabolic processes (Christenson et al., 1996).
Safety and Hazards
将来の方向性
The study of this compound could provide valuable insights into the chemical and biological properties of ureido-thiadiazole derivatives. Potential areas of research could include the synthesis and characterization of related compounds, the investigation of their biological activities, and the development of new drugs based on this structural scaffold .
特性
IUPAC Name |
2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2S2/c1-24(14-5-3-2-4-6-14)15(25)11-27-18-23-22-17(28-18)21-16(26)20-13-9-7-12(19)8-10-13/h2-10H,11H2,1H3,(H2,20,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHPYCBECWHRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

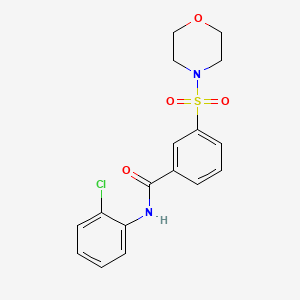
![2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2970368.png)
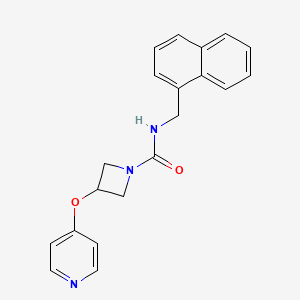
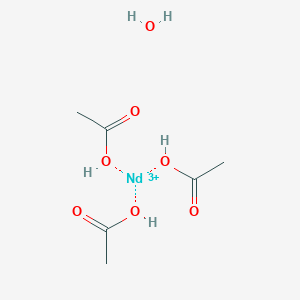

![4-methyl-N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclohexyl)phenyl]benzamide](/img/structure/B2970373.png)
![3,5-dimethyl-4-((4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole](/img/structure/B2970375.png)
![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide](/img/structure/B2970376.png)

![N-(2-bromophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2970378.png)
![4-{[1-(cyclobutylcarbonyl)piperidin-4-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2970380.png)

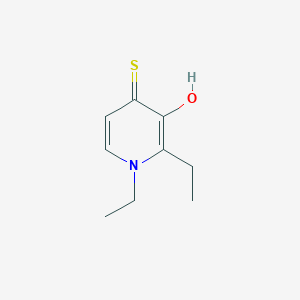
![2-[(3-Fluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2970385.png)